Sodium lauryl polyoxyethylene ether sulfate

Description

Sodium lauryl polyoxyethylene ether sulfate, also known as sodium lauryl ether sulfate, is an anionic detergent and surfactant commonly found in many personal care products such as soaps, shampoos, and toothpaste. It is also used in industrial applications. This compound is known for its excellent foaming properties and its ability to remove oils and dirt effectively .

Properties

CAS No. |

9004-82-4 |

|---|---|

Molecular Formula |

C14H33NNaO5S+ |

Molecular Weight |

350.47 g/mol |

IUPAC Name |

sodium;azane;2-dodecoxyethyl hydrogen sulfate |

InChI |

InChI=1S/C14H30O5S.H3N.Na/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-19-20(15,16)17;;/h2-14H2,1H3,(H,15,16,17);1H3;/q;;+1 |

InChI Key |

XGHIRGCUJUQKNA-UHFFFAOYSA-N |

SMILES |

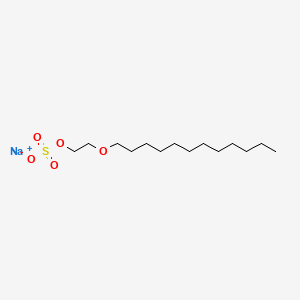

CCCCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCCCCCOCCOS(=O)(=O)O.N.[Na+] |

Related CAS |

9004-82-4 |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Sodium lauryl polyoxyethylene ether sulfate is prepared by the ethoxylation of dodecyl alcohol, which is derived from palm kernel oil or coconut oil. The ethoxylated alcohol is then converted into a half ester of sulfuric acid, which is subsequently neutralized by converting it to the sodium salt using sodium hydroxide . This process involves several steps:

Ethoxylation: Dodecyl alcohol reacts with ethylene oxide to form ethoxylated alcohol.

Sulfation: The ethoxylated alcohol is treated with sulfur trioxide or chlorosulfonic acid to form the half ester of sulfuric acid.

Neutralization: The half ester is neutralized with sodium hydroxide to produce sodium laureth sulfate.

Chemical Reactions Analysis

Sodium lauryl polyoxyethylene ether sulfate primarily undergoes reactions typical of surfactants. It can participate in:

Oxidation: this compound can be oxidized, although this is not common in typical applications.

Reduction: Reduction reactions are also rare for this compound.

Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases.

Scientific Research Applications

Sodium lauryl polyoxyethylene ether sulfate is widely used in scientific research due to its surfactant properties. Some of its applications include:

Chemistry: Used as a surfactant in various chemical reactions to improve the solubility of hydrophobic compounds.

Biology: Employed in cell lysis buffers to break open cells and release their contents for further analysis.

Medicine: Utilized in formulations for topical medications to enhance the penetration of active ingredients through the skin.

Industry: Commonly used in the formulation of cleaning agents, emulsifiers, and foaming agents in various industrial processes

Mechanism of Action

Sodium lauryl polyoxyethylene ether sulfate acts as a surfactant by reducing the surface tension of aqueous solutions. This allows it to emulsify oils and suspend dirt particles, making them easier to wash away. The compound is amphiphilic, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This dual nature enables it to interact with both water and oil molecules, effectively breaking down and removing grease and grime .

Comparison with Similar Compounds

Conclusion

This compound is a versatile and widely used compound in both personal care and industrial applications. Its ability to effectively remove oils and dirt, combined with its relatively mild nature, makes it a valuable ingredient in many products. Understanding its preparation, chemical reactions, and applications can provide insights into its widespread use and importance in various fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.